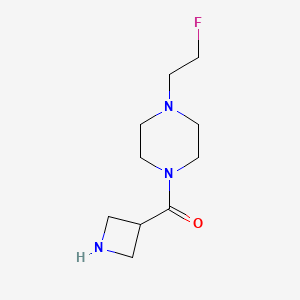

Azetidin-3-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone

Description

Properties

Molecular Formula |

C10H18FN3O |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

azetidin-3-yl-[4-(2-fluoroethyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C10H18FN3O/c11-1-2-13-3-5-14(6-4-13)10(15)9-7-12-8-9/h9,12H,1-8H2 |

InChI Key |

KGEKBXUCQZWPEH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCF)C(=O)C2CNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-3-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the azetidine and piperazine intermediates. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors, while the piperazine ring is often prepared via nucleophilic substitution reactions. The final step involves the coupling of the azetidine and piperazine intermediates with the fluoroethyl group under controlled reaction conditions, such as the use of specific solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with modified functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Azetidin-3-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The fluoroethyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural and Functional Differences

- Fluoroethyl vs. Fluorine’s electronegativity may also strengthen hydrogen bonding with target proteins.

- Thiazole vs. Azetidine Linkage: (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone () incorporates a thiazole ring, increasing molecular weight (252.34 vs. 228.3 g/mol) and introducing π-π stacking interactions. This compound exhibits reversible MAGL inhibition (IC₅₀ ~5 μM), suggesting the thiazole group enhances target engagement .

Piperazine vs. Piperidine Cores :

The hydroxyl-containing analog () replaces piperazine with a hydroxylated piperidine, likely altering solubility and hydrogen-bonding capacity.

Pharmacological and Physicochemical Insights

- MAGL Inhibitors: Piperazinyl azetidine derivatives (e.g., ) are optimized for monoacylglycerol lipase (MAGL) inhibition. The target compound’s fluoroethyl group may enhance metabolic stability compared to bulkier substituents like pyrimidinyl () .

Kinase and Channel Targets :

BAY10000493 () demonstrates that fluorinated aromatic groups on piperazine scaffolds can target potassium channels. The target compound’s aliphatic fluoroethyl group may favor interactions with hydrophobic enzyme pockets.- Oral Bioavailability: Quinoline-based analogs () highlight the importance of sulfonyl groups for oral bioavailability. The target compound’s lack of sulfonyl groups may limit absorption unless compensated by its fluorine-mediated lipophilicity.

Key Research Findings

Synthetic Yields :

Analogs like compound 36 () are synthesized in 32% yield, suggesting feasible routes for the target compound via similar coupling strategies.Thermal and Oxidative Stability :

Fluorine’s inductive effect may improve stability compared to degradable groups like vinylsulfonyl () .- PET Tracer Potential: Fluorine-18 labeling (e.g., ) is common in PET tracers. The 2-fluoroethyl group in the target compound could be radiolabeled for imaging applications.

Biological Activity

Azetidin-3-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the presence of an azetidine ring and a piperazine moiety, which contribute to its biological interactions. The molecular formula is with a CAS number of 2090611-42-8.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆FN₂O |

| Molecular Weight | 232.27 g/mol |

| CAS Number | 2090611-42-8 |

| Chemical Structure | Chemical Structure |

Antiviral Activity

Research has indicated that azetidinone derivatives exhibit antiviral properties. For instance, compounds similar to this compound have shown moderate inhibitory activity against various viruses, including human coronaviruses and influenza A virus. One study reported an EC50 of 12 µM against influenza A H1N1, suggesting potential for further development in antiviral therapies .

Anticancer Properties

Azetidinone derivatives have also been evaluated for their anticancer activities. Compounds with similar structures have demonstrated significant antiproliferative effects against human breast cancer cell lines (MCF-7 and MDA-MB-231) at nanomolar concentrations. The mechanism often involves induction of apoptosis and inhibition of cell proliferation, highlighting the potential of azetidinone scaffolds in cancer treatment .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, influencing various biological pathways. For example, docking studies suggest that similar compounds can bind effectively to tyrosinase, a key enzyme in melanin production, indicating potential for dermatological applications .

Study 1: Antiviral Efficacy

A study on azetidinone derivatives revealed that certain stereoisomers showed significant antiviral activity against human coronavirus (EC50 = 45 µM). This indicates that modifications in the azetidinone structure can enhance antiviral potency .

Study 2: Anticancer Activity

In another investigation, compounds based on the azetidinone framework were tested against various cancer cell lines. Results showed that specific derivatives inhibited proliferation and induced apoptosis in breast and prostate cancer cells at low concentrations (IC50 values in the nanomolar range) .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing azetidin-3-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone?

- Methodology :

- Stepwise synthesis : Begin with azetidine and piperazine precursors. Fluorination of the ethyl group can be achieved using agents like DAST (diethylaminosulfur trifluoride) under inert conditions .

- Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization. Monitor reactions via TLC and confirm purity via HPLC (>95%) .

- Characterization : Employ H/C NMR to verify substituent connectivity, IR for carbonyl (C=O) and fluorine (C-F) bonds, and HRMS for molecular weight confirmation .

Q. How can researchers validate the structural integrity of this compound?

- Analytical workflow :

- X-ray crystallography : Resolve 3D conformation if single crystals are obtainable (e.g., via slow evaporation in DCM/hexane) .

- Spectroscopic cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations using Gaussian) to resolve ambiguities in stereochemistry .

- Thermal stability : Use DSC to identify melting points and decomposition thresholds (critical for storage conditions) .

Advanced Research Questions

Q. What experimental designs are optimal for assessing its biological target engagement?

- In vitro assays :

- Receptor binding : Screen against GPCR panels (e.g., serotonin, dopamine receptors) using radioligand displacement assays. Note: The 2-fluoroethyl group may enhance blood-brain barrier permeability, making CNS targets plausible .

- Enzyme inhibition : Test against kinases or phosphodiesterases via fluorescence polarization assays. Use IC values to rank potency .

- Contradiction resolution : If conflicting activity data arise (e.g., low nM in one assay vs. µM in another), validate assay conditions (buffer pH, cofactors) and rule out aggregation artifacts via dynamic light scattering .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Key modifications :

- Fluorine substitution : Replace the 2-fluoroethyl group with trifluoromethyl or difluoroethyl to probe steric/electronic effects on target binding .

- Azetidine ring expansion : Compare 3-azetidinyl vs. 4-piperidinyl analogs to assess ring size impact on conformational flexibility .

Q. What computational tools predict the compound’s pharmacokinetic (PK) profile?

- In silico modeling :

- ADME prediction : SwissADME or ADMETLab to estimate permeability (Caco-2), CYP450 inhibition, and half-life .

- Metabolic stability : Simulate Phase I metabolism (e.g., cytochrome P450-mediated oxidation) using MetaSite. Prioritize derivatives with reduced clearance .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported solubility data?

- Method standardization :

- Solvent systems : Report solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C. Use nephelometry for low-solubility compounds .

- Batch variability : Compare multiple synthesis batches via LC-MS to detect impurities affecting solubility .

Q. Why might in vitro activity fail to translate to in vivo models?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.